4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide
CAS No.:
Cat. No.: VC16366318
Molecular Formula: C20H20ClN5O3S
Molecular Weight: 445.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20ClN5O3S |
|---|---|
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | 4-[[2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
| Standard InChI | InChI=1S/C20H20ClN5O3S/c1-2-26-17(11-29-16-9-5-14(21)6-10-16)24-25-20(26)30-12-18(27)23-15-7-3-13(4-8-15)19(22)28/h3-10H,2,11-12H2,1H3,(H2,22,28)(H,23,27) |
| Standard InChI Key | CNFSQFJINSCYIJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 4-[[2-[[5-[(4-chlorophenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide, reflects its intricate architecture. Its molecular formula, C₂₀H₂₀ClN₅O₃S, corresponds to a molecular weight of 445.9 g/mol. Key structural features include:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group linked to an acetyl moiety.
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An N-ethyl group at position 4 of the triazole, enhancing lipophilicity.
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A 4-chlorophenoxymethyl substituent at position 5, contributing to steric bulk and electronic effects.
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A benzamide group at the terminal end, facilitating hydrogen bonding with biological targets.
The canonical SMILES string, CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)COC3=CC=C(C=C3)Cl, provides a machine-readable representation of its connectivity.
Spectroscopic and Stereochemical Data
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions suggest distinct absorption bands attributable to the amide carbonyl (≈1650 cm⁻¹) and triazole C=N stretches (≈1550 cm⁻¹). The absence of chiral centers simplifies stereochemical analysis, though conformational flexibility in the phenoxymethyl and acetyl linker regions may influence binding dynamics.
Synthesis and Manufacturing
Synthetic Pathway Overview
The synthesis of 4-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzamide involves a multi-step sequence:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with ethyl orthoacetate yields the 4-ethyl-1,2,4-triazole intermediate.
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Substitution at Position 5: Alkylation with 4-chlorophenoxymethyl chloride introduces the aromatic ether group.
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Sulfanyl-Acetylation: Reaction with mercaptoacetic acid followed by acetylation links the triazole to the benzamide via a thioether bridge.
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Benzamide Coupling: Final amidation with 4-aminobenzamide completes the structure.
Optimization Challenges
Key challenges include minimizing side reactions during triazole alkylation and ensuring regioselectivity at position 3. Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) critically impact yields, which currently range from 35–50% in reported protocols.
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate aqueous solubility (≈2.1 mg/mL at 25°C) due to its hydrophobic triazole and chlorophenoxy groups. It remains stable under ambient conditions but degrades above 240°C, as indicated by thermogravimetric analysis.
| Property | Value/Range |
|---|---|
| Melting Point | 198–202°C (decomposition) |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| pKa (Predicted) | 9.1 (Basic), 4.7 (Acidic) |
Spectroscopic Fingerprints
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UV-Vis: λ_max ≈ 275 nm (π→π* transitions in benzamide).
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MS (ESI+): m/z 446.9 [M+H]⁺, 469.0 [M+Na]⁺.
Comparative Analysis with Related Compounds
Structural Analogues
The compound shares features with N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide (Evt-11562157), which has a higher molecular weight (488.7 g/mol) and enhanced logP (4.1) due to its isopropyl-phenyl groups.
| Parameter | Target Compound | Evt-11562157 |
|---|---|---|
| Molecular Weight | 445.9 g/mol | 488.7 g/mol |
| logP | 3.2 | 4.1 |
| Antifungal MIC | 16 µg/mL | 8 µg/mL |
Structure-Activity Relationships (SAR)
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Chlorophenoxy Group: Enhances membrane permeability but reduces solubility.
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Ethyl Substituent: Longer alkyl chains (e.g., propyl) may improve bioavailability.
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Sulfanyl Linker: Replacing sulfur with oxygen decreases metal-binding capacity.
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